BRD6688
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
HDAC-Inhibitor
BRD6688 ist ein HDAC-Inhibitor mit IC50-Werten von 21 nM, 100 nM bzw. 11,48 µM für HDAC1, 2 und 3 {svg_1}. Er besitzt präferentielle Bindungskinetiken mit einer sechsfach verlängerten Halbwertszeit für HDAC2 im Vergleich zu HDAC1 (381 min gegenüber 65 min) {svg_2}. Dies macht ihn zu einem potenziellen Kandidaten für die Forschung im Bereich der Epigenetik und Transkription {svg_3}.
Neurodegenerative Erkrankungen
Es wurde gezeigt, dass this compound die Blut-Hirn-Schranke überquert und Gedächtnisdefekte rettet, die mit p25-induzierter Neurodegeneration bei der kontextuellen Konditionierung der Angst in einem CK-p25-Mausmodell der Neurodegeneration verbunden sind {svg_4}. Dies deutet auf seine mögliche Anwendung bei der Behandlung neurodegenerativer Erkrankungen hin.
Verhaltensneurowissenschaft
Die Fähigkeit der Verbindung, die Blut-Hirn-Schranke zu durchdringen und das Gedächtnis zu beeinflussen, legt eine potenzielle Verwendung im Bereich der Verhaltensneurowissenschaft nahe {svg_5}. Es könnte verwendet werden, um die neuronale Grundlage des Verhaltens und seine Modifikation durch Lernen und Gedächtnis zu untersuchen.
Histondeacetylierung
This compound ist am Prozess der Histondeacetylierung beteiligt {svg_6}. Es könnte in der Forschung verwendet werden, um die Rolle der Histondeacetylierung bei der Genexpression und der Zellfunktion zu untersuchen.
Unterdrückung von Angsterinnerungen
Die Forschung hat gezeigt, dass die spezifische Deletion von Hdac2 in PV+-Zellen die spontane Wiederherstellung von Angsterinnerungen bei erwachsenen Mäusen begrenzt {svg_7}. Angesichts der Tatsache, dass this compound ein Hdac2-Inhibitor ist {svg_8}, könnte es möglicherweise in der Forschung zur Untersuchung der Unterdrückung von Angsterinnerungen eingesetzt werden.
Perineuronales Netz-Aggregation
This compound wurde mit einer reduzierten Aggregation des perineuronalen Netzes um PV+-Zellen im präfrontalen Kortex und in der basolateralen Amygdala in Verbindung gebracht {svg_9}. Dies deutet auf seine mögliche Verwendung in der Forschung zur Untersuchung der Rolle perineuronaler Netze in der neuronalen Funktion und Plastizität hin.
Wirkmechanismus
Target of Action
BRD6688, also known as N-(2-amino-5-(pyridin-4-yl)phenyl)pyrrolidine-1-carboxamide or N-[2-amino-5-(4-pyridinyl)phenyl]-1-pyrrolidinecarboxamide, is a selective inhibitor of Histone Deacetylase 2 (HDAC2) . HDAC2 is a chromatin-modifying enzyme that plays a crucial role in the neurobiology of learning and memory .
Mode of Action
This compound demonstrates kinetic selectivity for HDAC2 against HDAC1, an isoform with 95% similarity within the catalytic binding domain . It increases histone acetylation (H4K12 and H3K9) in primary mouse neuronal cultures . This interaction with HDAC2 leads to changes in the acetylation status of histones, which can influence gene expression.
Biochemical Pathways
The primary biochemical pathway affected by this compound is the histone acetylation pathway. By inhibiting HDAC2, this compound increases the acetylation of histones H4K12 and H3K9 . This modification can alter the structure of the chromatin and influence the transcription of certain genes, thereby affecting various downstream cellular processes.
Pharmacokinetics
This compound has been shown to cross the blood-brain barrier . This property is crucial for its role in modulating neuronal functions.
Result of Action
The molecular effect of this compound involves the increase of histone acetylation (H4K12 and H3K9) in primary mouse neuronal cells . At the cellular level, this compound has been shown to rescue memory defects associated with p25 induced neurodegeneration in a CK-p25 mouse model .
Biochemische Analyse
Biochemical Properties
BRD6688 interacts with HDAC2, an enzyme that plays a crucial role in the regulation of gene expression by removing acetyl groups from histones . This interaction results in increased histone acetylation, specifically H4K12 and H3K9, in primary mouse neuronal cell culture assays .
Cellular Effects
This compound has been shown to influence cell function by modulating gene expression through its interaction with HDAC2 . By inhibiting HDAC2, this compound increases histone acetylation, which can lead to changes in gene expression and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding to HDAC2 and inhibiting its enzymatic activity . This inhibition leads to an increase in histone acetylation, which can result in changes in gene expression .
Temporal Effects in Laboratory Settings
The effects of this compound have been studied over time in laboratory settings . It has been shown to increase histone acetylation in the hippocampus of CK-p25 mice, a model of neurodegenerative disease .
Dosage Effects in Animal Models
The effects of this compound have been studied in animal models . It has been shown to rescue the memory defects associated with p25 induced neurodegeneration in contextual fear conditioning in a CK-p25 mouse model .
Metabolic Pathways
As an HDAC2 inhibitor, it likely interacts with enzymes and cofactors involved in histone modification .
Transport and Distribution
It has been shown to cross the blood-brain barrier, suggesting that it may be transported and distributed in the brain .
Subcellular Localization
Given its role as an HDAC2 inhibitor, it is likely to be found in the nucleus where HDAC2 is located .
Eigenschaften
IUPAC Name |
N-(2-amino-5-pyridin-4-ylphenyl)pyrrolidine-1-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O/c17-14-4-3-13(12-5-7-18-8-6-12)11-15(14)19-16(21)20-9-1-2-10-20/h3-8,11H,1-2,9-10,17H2,(H,19,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZXBMJVMSBSGMM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)NC2=C(C=CC(=C2)C3=CC=NC=C3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of BRD6688 in the context of this research on paclitaxel-induced neuropathy?
A1: The study investigates the role of histone deacetylase 2 (HDAC2) in paclitaxel-induced neuropathic pain. this compound is a selective inhibitor of HDAC2. Researchers used this compound to investigate whether inhibiting HDAC2 could alleviate pain and prevent the molecular changes associated with this condition in rats. The results showed that this compound administration significantly reduced paclitaxel-induced mechanical allodynia (a type of pain sensitivity). [] This suggests that HDAC2 inhibition by compounds like this compound could be a potential therapeutic strategy for treating this debilitating side effect of paclitaxel chemotherapy.
Q2: What specific effects did this compound have at the molecular level in this study?
A2: this compound, by inhibiting HDAC2, prevented the following changes in the spinal dorsal horn of rats treated with paclitaxel:
- Suppressed HDAC2 Upregulation: this compound blocked the increase of HDAC2 typically seen after paclitaxel treatment. []
- Reduced Glutamate Accumulation: It prevented the buildup of glutamate, a neurotransmitter, which is thought to contribute to pain signaling. []
- Normalized EAAT2/VGLUT2/Synaptophysin Expression: this compound helped maintain the balance between glutamate release and reuptake by preventing the downregulation of EAAT2 (an excitatory amino acid transporter responsible for glutamate uptake) and the upregulation of VGLUT2 (a vesicular glutamate transporter involved in glutamate release) and synaptophysin (a marker of synapse formation). []
- Inhibited HDAC2/YY1 Interaction: It disrupted the interaction between HDAC2 and YY1, a transcription factor. This interaction is believed to be important for the regulation of genes involved in glutamate transport. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.